1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine is a compound that features a piperidine ring substituted with a methyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene-containing compounds. One common method involves the alkylation of piperidine with 2-bromo-1-(thiophen-2-yl)ethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acetone solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fentanyl analogues: Compounds like 2-Fluoroacrylfentanyl and 2-Methylacetylfentanyl share structural similarities with 1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine.
Thiophene derivatives: Compounds such as suprofen and articaine also contain thiophene rings and exhibit various pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring and the presence of the thiophene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-methyl-N-(1-thiophen-2-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C12H20N2S/c1-10(12-4-3-9-15-12)13-11-5-7-14(2)8-6-11/h3-4,9-11,13H,5-8H2,1-2H3 |
InChI Key |
VLPYSXDXDSXJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.